molecular formula C9H19ClN2O B6255898 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride CAS No. 2624138-29-8

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride

Cat. No. B6255898
CAS RN: 2624138-29-8
M. Wt: 206.7
InChI Key:
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Description

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride (2-ACPC-HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as to study the structure and function of proteins.

Scientific Research Applications

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is used in a variety of scientific research applications, including protein structure and function studies, drug discovery, and biochemistry. It is also used to study the mechanism of action of drugs, as well as their biochemical and physiological effects.

Mechanism of Action

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride binds to the active site of proteins, altering their structure and function. It can also interact with other molecules, such as hormones and neurotransmitters, to modulate their activity.
Biochemical and Physiological Effects
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It can modulate the activity of enzymes, hormones, and neurotransmitters, as well as alter the structure and function of proteins. It can also affect the metabolism of lipids, carbohydrates, and proteins.

Advantages and Limitations for Lab Experiments

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride has several advantages for laboratory experiments, including its low cost, its availability, and its ease of use. However, it also has some disadvantages, such as its limited solubility in water and its toxicity if ingested.

Future Directions

In the future, 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride could be used to develop new drugs and treatments for diseases. It could also be used to study the structure and function of proteins more precisely. Additionally, it could be used to develop new methods of synthesizing other compounds, as well as to study the biochemical and physiological effects of drugs. Finally, it could be used to study the mechanisms of action of drugs, and to develop new ways of modulating the activity of enzymes, hormones, and neurotransmitters.

Synthesis Methods

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is synthesized from the reaction of 2-amino-N-(2-cyclopentylethyl)acetamide and hydrochloric acid. The reaction is conducted in an aqueous solution at a temperature of approximately 100 degrees Celsius. The reaction yields a white crystalline solid, which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride involves the reaction of 2-cyclopentylethylamine with chloroacetyl chloride followed by reaction with ammonium hydroxide and hydrochloric acid.", "Starting Materials": [ "2-cyclopentylethylamine", "chloroacetyl chloride", "ammonium hydroxide", "hydrochloric acid" ], "Reaction": [ "2-cyclopentylethylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-cyclopentylethyl)chloroacetamide.", "N-(2-cyclopentylethyl)chloroacetamide is then reacted with ammonium hydroxide to form 2-amino-N-(2-cyclopentylethyl)acetamide.", "The resulting product is then treated with hydrochloric acid to form 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride." ] }

CAS RN

2624138-29-8

Product Name

2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride

Molecular Formula

C9H19ClN2O

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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